(2-Methoxyethyl)(1-phenylethyl)amine

Descripción general

Descripción

“(2-Methoxyethyl)(1-phenylethyl)amine” is a chemical compound with the molecular formula C11H17NO . It is offered by various chemical suppliers for use in research and development .

Synthesis Analysis

The synthesis of a similar compound, 2-methoxy ethylamine, has been described in a patent . The process involves preparing a benzyl imine intermediate, preparing an N-benzyl alkenyl-2-methoxy ethylamine intermediate, preparing a 2-methoxy ethylamine hydrochloride aqueous solution, preparing a 2-methoxy ethylamine solution, and desolventizing the 2-methoxy ethylamine solution and rectifying .Molecular Structure Analysis

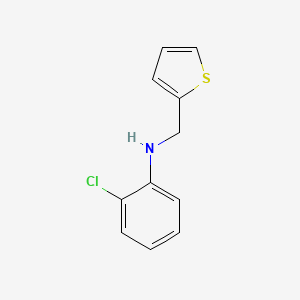

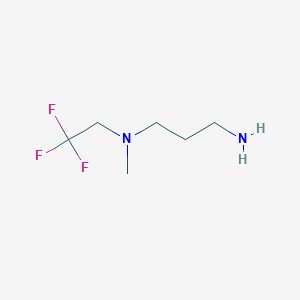

The molecular structure of “(2-Methoxyethyl)(1-phenylethyl)amine” involves a nitrogen atom bonded to two carbon chains, one of which has a phenyl group and the other has a methoxy group . This structure is similar to that of 2-phenylethylamine , which is a water-soluble amine with a fishy odor .Chemical Reactions Analysis

Amines, including “(2-Methoxyethyl)(1-phenylethyl)amine”, can act as weak organic bases . They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions and hydroxide ions .Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

(2-Methoxyethyl)(1-phenylethyl)amine: has potential as a scaffold for designing novel drugs. Researchers explore its structural modifications to create derivatives with improved pharmacological properties. For instance, it could serve as a starting point for developing new antidepressants, antipsychotics, or analgesics .

Neurotransmitter Analogs

The phenethylamine moiety is significant due to its resemblance to endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine. These compounds play critical roles in mood regulation, stress response, and voluntary movement. Researchers investigate analogs of this compound to better understand neurotransmitter interactions and develop therapeutic agents .

Neuroprotective Effects

Studies explore the neuroprotective potential of (2-Methoxyethyl)(1-phenylethyl)amine. It may mitigate oxidative stress, inflammation, or excitotoxicity, making it relevant in neurodegenerative disease research. Investigating its effects on neuronal survival and synaptic plasticity is crucial .

Organocatalysis

The amine functionality in this compound allows it to act as an organocatalyst. Researchers use it in asymmetric synthesis, particularly in reactions involving imines, ketones, or aldehydes. Its chiral environment influences reaction outcomes, making it valuable in synthetic chemistry .

Functional Materials

(2-Methoxyethyl)(1-phenylethyl)amine derivatives can contribute to functional materials. Researchers explore their use in liquid crystals, polymers, or supramolecular assemblies. By modifying the substituents, they tailor properties such as solubility, stability, and optical behavior .

Flavor and Fragrance Industry

The aromatic nature of the phenethylamine group makes it relevant in the flavor and fragrance industry. Researchers investigate its contribution to specific scents and flavors. By understanding its interactions with receptors, they optimize formulations for perfumes, cosmetics, and food products .

Safety and Hazards

Propiedades

IUPAC Name |

N-(2-methoxyethyl)-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-10(12-8-9-13-2)11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQGYWDLGMZPBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Methoxyethyl)(1-phenylethyl)amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

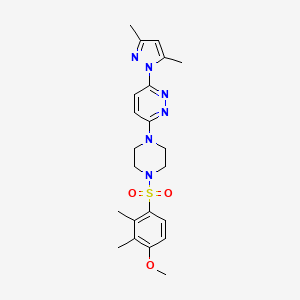

![3-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B3201489.png)

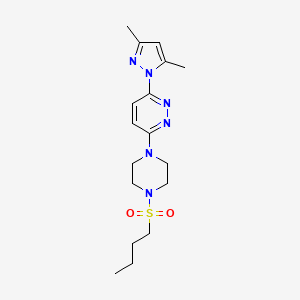

![2-Bromo-4,7-difluorobenzo[d]thiazole](/img/structure/B3201511.png)

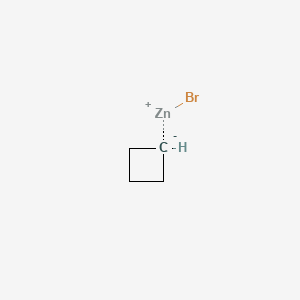

amine](/img/structure/B3201550.png)

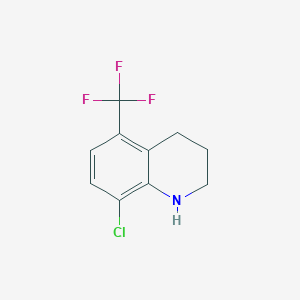

![3-[(Propan-2-yl)amino]benzonitrile](/img/structure/B3201568.png)